P2X3 antagonist 37 is a significant compound in the field of pharmacology, specifically targeting the P2X3 receptor, which is implicated in various pathological pain pathways and other physiological processes. This compound has garnered attention due to its potent antagonistic properties, making it a candidate for therapeutic applications in pain management and other conditions associated with P2X3 receptor activity.
P2X3 antagonist 37 has been characterized in various studies, notably in a patent application (WO2021115225A1) where it was detailed as an effective antagonist with an IC50 value of 32.45 nM against human P2X3 receptors. The compound is part of a broader class of P2X3 receptor antagonists that are being explored for their potential therapeutic benefits .
The synthesis of P2X3 antagonist 37 involves several steps typical for small molecule drug development. The synthetic route includes the formation of key intermediates followed by coupling reactions to achieve the final structure.
The synthetic pathway typically begins with commercially available starting materials, which undergo transformations such as cyclization, functional group modifications, and purification processes to yield the final product. Specific methodologies may include:
P2X3 antagonist 37 has a molecular formula of C18H21N5O2 and a molecular weight of 431.30 g/mol. The compound's structure features a benzimidazole core, which is characteristic of many P2X3 antagonists.
The structural analysis indicates that P2X3 antagonist 37 possesses functional groups that enhance its binding affinity to the P2X3 receptor, contributing to its pharmacological profile. Detailed structural data can be obtained through X-ray crystallography or computational modeling studies, which provide insights into the binding interactions at the receptor level .
P2X3 antagonist 37 undergoes specific chemical reactions that are critical for its function as an antagonist. These reactions primarily involve:
The interactions with the receptor can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry, which provide quantitative data on binding affinity and kinetics .
The mechanism of action for P2X3 antagonist 37 involves competitive inhibition at the P2X3 receptor site. By binding to this receptor, the compound prevents ATP from eliciting its excitatory effects on neuronal tissues.
Studies have shown that P2X3 antagonists can significantly reduce pain responses in animal models by blocking neurogenic inflammation pathways associated with chronic pain conditions . The IC50 value of 32.45 nM indicates a strong potency in inhibiting receptor activity.
P2X3 antagonist 37 is characterized by its solid state at room temperature, with solubility profiles dependent on solvent conditions. The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
The chemical properties include:
P2X3 antagonist 37 is primarily being investigated for its potential applications in treating chronic pain disorders, cough reflex modulation, and other conditions linked to overactive P2X3 receptor signaling. Its selectivity for the P2X3 subtype over other purinergic receptors reduces the likelihood of off-target effects, making it a promising candidate for further clinical development .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3